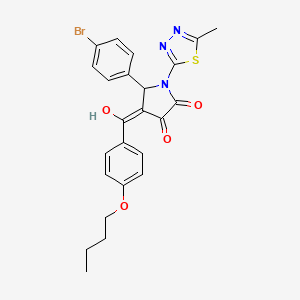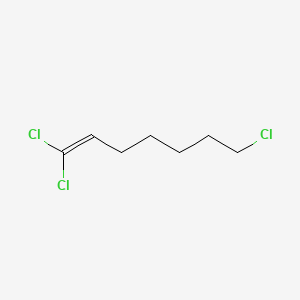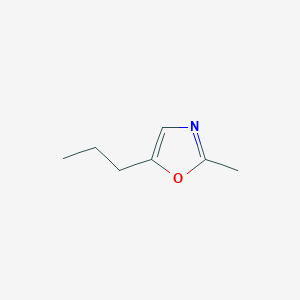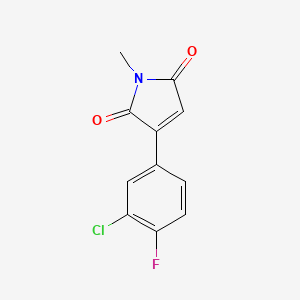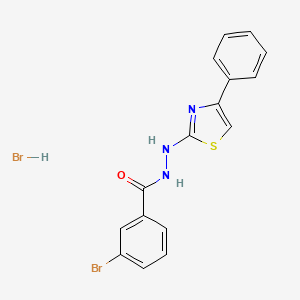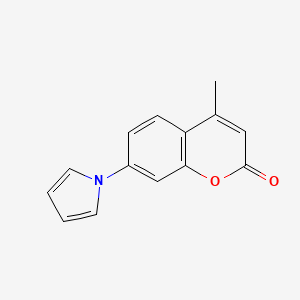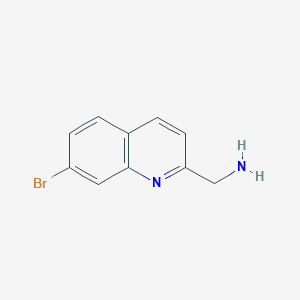
8-Quinolinesulfonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinesulfonyl azide is an organic compound with the molecular formula C9H6N4O2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The azide group (-N3) attached to the sulfonyl group makes it a versatile reagent in organic synthesis, particularly in the formation of various heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Quinolinesulfonyl azide can be synthesized through the reaction of 8-quinolinesulfonyl chloride with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of high-purity reagents and controlled reaction conditions to ensure the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Quinolinesulfonyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) iodide (CuI) as a catalyst in the presence of an alkyne.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
8-Quinolinesulfonyl azide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-quinolinesulfonyl azide primarily involves its reactivity as an azide compound. The azide group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products such as triazoles. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the nucleophilicity of the azide group .
Molecular Targets and Pathways: In biological systems, the azide group can react with alkyne-functionalized biomolecules, enabling the selective labeling and modification of proteins, nucleic acids, and other biomolecules. This is particularly useful in studying molecular interactions and pathways in cells .
Comparaison Avec Des Composés Similaires
8-Quinolinesulfonyl azide can be compared with other sulfonyl azides and quinoline derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to its combination of the quinoline ring and the sulfonyl azide group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of reactions makes it a valuable reagent in both academic and industrial research .
Propriétés
Numéro CAS |
55180-87-5 |
|---|---|
Formule moléculaire |
C9H6N4O2S |
Poids moléculaire |
234.24 g/mol |
Nom IUPAC |
N-diazoquinoline-8-sulfonamide |
InChI |
InChI=1S/C9H6N4O2S/c10-12-13-16(14,15)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H |
Clé InChI |
IAMILVJKLUOALO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)N=[N+]=[N-])N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)

![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
